molecular formula C15H19N5O2S B2395191 N-(4-methoxybenzyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2320459-10-5

N-(4-methoxybenzyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No. B2395191
CAS RN: 2320459-10-5
M. Wt: 333.41
InChI Key: BKRXJAHOVFQUTD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The molecule is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study focused on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, highlighting the process of creating various derivatives, including those with piperazine motifs similar to "N-(4-methoxybenzyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide". The compounds were characterized using elemental and spectral analysis (Abu‐Hashem et al., 2020).

Biological Activities

  • Various studies have synthesized compounds incorporating piperazine and evaluated their antimicrobial activities. For instance, new pyridine derivatives, including piperazine modifications, were synthesized and displayed variable antimicrobial activities against bacteria and fungi (Patel et al., 2011).
  • Another research synthesized 1,4-disubstituted 1,2,3-triazole derivatives with piperazine carboxamides and evaluated them for antimicrobial activities, showing moderate to good activities against both bacterial and fungal strains (Jadhav et al., 2017).

Antimicrobial and Antifungal Properties

  • Synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives was reported, and these compounds were screened for in vitro antibacterial activity, showing moderate to good efficacy (Mhaske et al., 2014).

Advanced Synthesis Techniques

  • The oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate was explored, showcasing a method potentially applicable to compounds like "this compound" (Yamaura et al., 1985).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-22-13-4-2-12(3-5-13)10-16-15(21)20-8-6-19(7-9-20)14-11-17-23-18-14/h2-5,11H,6-10H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRXJAHOVFQUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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